molecular formula C14H10N2O10S2 B101280 4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid CAS No. 17418-72-3

4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid

Cat. No. B101280
CAS RN: 17418-72-3
M. Wt: 430.4 g/mol
InChI Key: WKMGHKXPMKHFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid (commonly known as Alizarin Red S or ARS) is a synthetic dye that has been widely used in scientific research for over a century. It is a water-soluble compound that belongs to the anthraquinone family of dyes. ARS has been used in various fields of research, including biochemistry, cell biology, and histology, due to its ability to selectively stain calcium deposits in tissues.

Scientific Research Applications

ARS has been widely used in scientific research due to its ability to selectively stain calcium deposits in tissues. It has been used in various fields of research, including biochemistry, cell biology, and histology. ARS has been used to study bone formation, osteoporosis, and calcification of tissues. It has also been used to study the effects of calcium on cell signaling pathways and the role of calcium in various physiological processes.

Mechanism Of Action

ARS selectively stains calcium deposits in tissues by forming a complex with calcium ions. The dye binds to calcium ions in the tissue, producing a red color that can be visualized under a microscope. The mechanism of action of ARS is based on the ability of the dye to form a chelate complex with calcium ions, which results in a shift in the absorption spectrum of the dye.

Biochemical And Physiological Effects

ARS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of alkaline phosphatase, an enzyme involved in bone formation. ARS has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, ARS has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

ARS has several advantages for lab experiments. It is a relatively inexpensive dye that is easy to use and produces consistent results. ARS staining is also compatible with a variety of fixation methods and can be used to stain both frozen and paraffin-embedded tissue sections. However, there are also some limitations to the use of ARS. The dye has a relatively low sensitivity and specificity for calcium deposits, and it can also stain other substances, such as collagen and elastin.

Future Directions

There are several future directions for research on ARS. One area of research is the development of new methods for the detection of calcium deposits in tissues. Another area of research is the development of new applications for ARS, such as the detection of calcium deposits in living cells and tissues. Additionally, there is a need for further research on the biochemical and physiological effects of ARS, particularly in the context of its potential use as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

ARS can be synthesized through a multi-step process that involves the reaction of anthracene with nitric acid to produce 1,5-dinitroanthracene, which is then reduced to 1,5-diaminoanthracene. The resulting compound is then reacted with sulfuric acid and sodium nitrite to produce ARS.

properties

CAS RN

17418-72-3

Product Name

4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid

Molecular Formula

C14H10N2O10S2

Molecular Weight

430.4 g/mol

IUPAC Name

4,5-diamino-1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid

InChI

InChI=1S/C14H10N2O10S2/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)8-4(16)2-6(28(24,25)26)12(18)10(8)14(9)20/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26)

InChI Key

WKMGHKXPMKHFLG-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N

Other CAS RN

17418-72-3

Origin of Product

United States

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